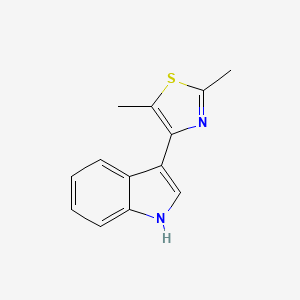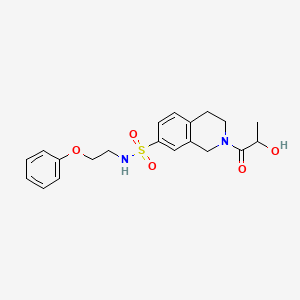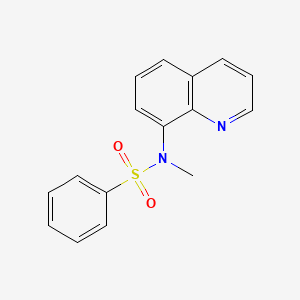
3-(2,5-dimethyl-1,3-thiazol-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like 3-(2,5-dimethyl-1,3-thiazol-4-yl)-1H-indole often involves multistep processes. For related molecules, such as 2-(1H-indol-3-yl)thiazole derivatives, automated multistep continuous flow synthesis methods have been reported, offering rapid and efficient access to these compounds with high yields (Pagano et al., 2012). Similarly, the synthesis of indole and 1,4-dihydropyridine hybrid macromolecules through the dimerization of [2-(1H-indol-3-yl)ethyl]pyridinium salts indicates the versatility of indole derivatives in chemical synthesis (Han et al., 2018).
Molecular Structure Analysis
The molecular structure and geometry of such complex molecules are often elucidated through techniques like X-ray diffraction and density functional theory (DFT) studies. For example, the synthesis and structure of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives were confirmed through single crystal XRD analysis and DFT calculations, showcasing the detailed geometric parameters and the stability of these molecules (Rajaraman et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of indole-thiazole compounds can be diverse and are influenced by the functional groups and the overall molecular structure. The synthesis and in-vitro anticancer activity of 3,5-bis(indolyl)-1,2,4-thiadiazoles indicate the potential biological reactivity of these compounds (Kumar et al., 2011). Moreover, the oligomerization of indole derivatives under different conditions can lead to a variety of structurally complex and functionally diverse products (Grose & Bjeldanes, 1992).
Aplicaciones Científicas De Investigación
Oligomerization and Biological Activity
Indole derivatives, including compounds similar to "3-(2,5-dimethyl-1,3-thiazol-4-yl)-1H-indole", have been studied for their ability to undergo oligomerization in acidic conditions, which is significant for understanding their biological activities and potential applications in carcinogenesis modulation. Grose and Bjeldanes (1992) investigated the oligomerization of indole-3-carbinol in aqueous acid, noting the formation of various oligomeric products under conditions mimicking gastric juice, highlighting the chemical's potential in biological systems (Grose & Bjeldanes, 1992).
Synthesis and Characterization of Hetarylazoindole Dyes
Aktan et al. (2012) conducted a study on the synthesis, characterization, and molecular structure of a new hetarylazoindole dye, demonstrating the compound's potential for applications in coloration technology and materials science. This research contributes to the understanding of indole derivatives' chemical properties and applications in dye synthesis (Aktan et al., 2012).
Antiproliferative and Antimicrobial Properties
Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds, which include structures related to "3-(2,5-dimethyl-1,3-thiazol-4-yl)-1H-indole". Their findings revealed significant DNA protective abilities and strong antimicrobial activity against specific strains, indicating the potential therapeutic applications of these compounds (Gür et al., 2020).
Synthetic Applications in Drug Development
The development of indole-based inhibitors for dynamin GTPase by Gordon et al. (2013) showcases the application of indole derivatives in developing therapeutic agents. Their research identified compounds with potent inhibitory activity, underscoring the relevance of such chemical structures in drug development (Gordon et al., 2013).
Advanced Synthesis Techniques
Pagano et al. (2012) reported the automated multistep continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives, demonstrating the efficiency and practicality of modern synthetic methods in creating complex, pharmacologically significant molecules rapidly and with high yields. This study highlights the advances in chemical synthesis technologies and their applications in producing indole and thiazole derivatives (Pagano et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1H-indol-3-yl)-2,5-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-8-13(15-9(2)16-8)11-7-14-12-6-4-3-5-10(11)12/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARNNHWCLKLJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 3-(2,5-dimethylthiazol-4-yl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)
![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)
![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)

![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)
![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)
![(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)


![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)
